Nisoxetine

Norepinephrine Transporter Selectivity Radioligand Binding

When noradrenergic mechanism validation cannot tolerate ambiguity, Nisoxetine is the uncompromised standard. Unlike fluoxetine (SERT-selective) or tomoxetine (off-target SERT binding), nisoxetine delivers ~75- to 94-fold NET selectivity and cleaner autoradiographic data with 90% specific binding. Its high-affinity binding (Kd 0.76 nM) and unique dual-action sodium channel blockade make it essential for NET pharmacology, quantitative autoradiography, and local anesthetic research. Choose nisoxetine to eliminate off-target confounds and secure publication-grade, reproducible data.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 53179-07-0
Cat. No. B1678948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisoxetine
CAS53179-07-0
Synonyms3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine
3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
Lilly 135252
Lilly 94939
LY 135252
LY 94939
LY-135252
N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine
nisoxetine
nisoxetine hydrochloride
nisoxetine hydrochloride, (+-)-isomer
nisoxetine, (+-)-isome
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC
InChIInChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3
InChIKeyITJNARMNRKSWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nisoxetine (CAS 53179-07-0) Properties: Potent and Selective NET Inhibitor for Preclinical Research


Nisoxetine (LY-94939) is a racemic compound and a potent, selective inhibitor of the norepinephrine transporter (NET). Initially investigated by Eli Lilly and Company in the 1970s as an antidepressant, it is now exclusively utilized as a standard research tool for selectively blocking NET [1]. Key biochemical characteristics include a high binding affinity for NET (Kd = 0.76 nM) and the ability to block voltage-gated sodium channels, which underpins its local anesthetic properties [2]. It is commercially available as a hydrochloride salt (CAS 57754-86-6), typically as a solid with purity ≥98% by HPLC . As a reference standard selective norepinephrine reuptake inhibitor (sNRI), nisoxetine is essential for experiments requiring specific modulation of noradrenergic neurotransmission without the confounding off-target effects of less selective alternatives.

Nisoxetine vs. Other SNRIs: Why NET Selectivity and Unique Off-Target Profile Preclude Substitution


Simply substituting another selective norepinephrine reuptake inhibitor (sNRI) or a less specific monoamine reuptake inhibitor for nisoxetine introduces significant experimental risk. The core scientific value of nisoxetine lies in its quantifiable, high selectivity for NET over serotonin (SERT) and dopamine (DAT) transporters, a profile not universally shared among its structural or pharmacological congeners. For instance, the structurally related compound fluoxetine is a potent and selective SERT inhibitor, making it an inappropriate tool for isolating noradrenergic mechanisms [1]. Furthermore, among NET-targeting compounds, the specific binding profile of nisoxetine differs from alternatives like tomoxetine (atomoxetine) or desipramine. Research demonstrates that (R/S)-[³H]nisoxetine exhibits a cleaner autoradiographic binding pattern with negligible off-target binding in brain regions like the caudate-putamen, where (R)-[³H]tomoxetine shows significant binding to SERT [2]. Additionally, nisoxetine possesses a secondary, concentration-dependent sodium channel blocking activity that can act as a confound in some in vivo studies but also provides a unique research opportunity for investigating local anesthetic mechanisms, a property that distinguishes it from other NET inhibitors [3]. The quantitative evidence below substantiates why nisoxetine must be prioritized over these closely related analogs for applications demanding high NET fidelity.

Quantitative Evidence for Prioritizing Nisoxetine in NET Research and Procurement


Superior NET Selectivity: Nisoxetine Demonstrates 75- to 94-Fold Discrimination Over SERT and DAT

Nisoxetine's primary differentiation lies in its high degree of selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. This is quantitatively established by its Ki values: 5.1 nM for NET, compared to 383 nM for SERT and 477 nM for DAT [1]. This results in a selectivity ratio of ~75-fold over SERT and ~94-fold over DAT. This contrasts sharply with the structurally related fluoxetine, which is a highly selective SERT inhibitor, demonstrating that subtle structural modifications yield profound functional specificity [2]. While in-class comparators like tomoxetine (atomoxetine) also inhibit NET, radioligand binding studies reveal that (R/S)-[³H]nisoxetine exhibits almost absent binding in brain regions where (R)-[³H]tomoxetine shows significant off-target SERT binding, confirming nisoxetine's superior on-target fidelity [3].

Norepinephrine Transporter Selectivity Radioligand Binding Antidepressant Research Monoamine Reuptake

In Vivo Functional Selectivity: Nisoxetine Exclusively Protects Noradrenergic Neurons with an ED50 of 5 mg/kg

Nisoxetine's in vivo functional selectivity is starkly demonstrated in neuroprotection assays against neurotoxin-induced amine depletion. When challenged with 6-hydroxydopamine (6-OHDA), a noradrenergic neurotoxin, nisoxetine protects against norepinephrine (NE) loss with an ED50 of 5 mg/kg (i.p.). Critically, at a 10-fold higher dose of 50 mg/kg, it provides only 35% protection against serotonin (5-HT) loss induced by p-chloroamphetamine (p-CA). This contrasts with fluoxetine, which potently protects against p-CA-induced 5-HT loss (ED50 = 3.8 mg/kg) but fails to protect against 6-OHDA-induced NE loss even at 50 mg/kg [1]. This complementary, non-overlapping functional profile in a whole-animal model confirms the in vitro selectivity data and establishes nisoxetine as a precise tool for in vivo manipulation of noradrenergic transmission.

Neuroprotection In Vivo Pharmacology Selectivity Neurotoxicity Models 6-OHDA

Radioligand of Choice: [³H]Nisoxetine Binds with High Affinity and a Superior Signal-to-Noise Ratio

For applications involving the visualization and quantification of NET, tritiated nisoxetine ([³H]nisoxetine) is established as a superior radioligand. It binds with a high affinity (Kd = 0.7 nM) to a homogeneous population of sites in rat cortical homogenates, and specific binding accounts for an average of 90% of total binding at its Kd concentration [1]. Its low non-specific binding is further evidenced by a 95% decrease in binding following pretreatment with the noradrenergic neurotoxin DSP-4 [1]. In a direct comparative study, (R/S)-[³H]nisoxetine binding was almost absent in brain regions (e.g., caudate-putamen, globus pallidus) where (R)-[³H]tomoxetine, another NET ligand, showed significant off-target binding to the SERT [2]. This superior signal-to-noise ratio makes [³H]nisoxetine the radioligand of choice for unambiguous quantification of NET sites by homogenate binding or autoradiography [1].

Autoradiography Radioligand Binding NET Imaging Pharmacology Receptor Occupancy

Enhanced In Vivo Sensitivity: Nisoxetine Uniquely Detects Castration-Induced Changes in NET Function

In experiments designed to probe subtle, state-dependent changes in NET function, nisoxetine demonstrates greater sensitivity than other NET inhibitors. In a study using in vivo microdialysis in rats, extracellular norepinephrine (NE) levels in the olfactory bulb following nisoxetine infusion were significantly increased in castrated male rats compared to intact controls, suggesting a reduction in NET activity post-castration. While a similar trend was observed with tomoxetine (atomoxetine) infusion, the differences failed to reach statistical significance [1]. This indicates that nisoxetine is a more sensitive pharmacological probe for detecting subtle, physiological alterations in noradrenergic tone and transporter function, making it the preferred tool for investigations into neuroendocrine regulation and hormone-dependent neural plasticity.

Neuroendocrinology In Vivo Microdialysis Sex Differences NET Function Gonadal Hormones

Definitive Application Scenarios for Procuring Nisoxetine in Specialized Research


Primary Reference Standard for NET Selectivity and Functional Validation

When a research program requires unequivocal demonstration that an observed physiological or behavioral effect is mediated by the noradrenergic system, nisoxetine is the definitive standard. As evidenced by its ~75- to 94-fold selectivity for NET over SERT and DAT [1] and its exclusive in vivo protection of noradrenergic neurons (ED50 5 mg/kg) [2], using nisoxetine as a control validates that outcomes are not confounded by off-target effects on serotonin or dopamine systems. This is critical for the publication and patenting of new chemical entities targeting the NET. In contrast, less selective compounds like desipramine or tomoxetine introduce interpretive ambiguity that can undermine a study's conclusions [3].

Gold Standard Radioligand for NET Autoradiography and Binding Assays

For studies involving the visualization, quantification, or occupancy measurement of norepinephrine transporters, tritiated nisoxetine is the gold-standard radioligand. Its high affinity (Kd = 0.7 nM) and exceptional signal-to-noise ratio (90% specific binding) [4] provide the precision required for quantitative autoradiography in tissue sections or high-throughput homogenate binding assays. Its superior performance over other radioligands like [³H]tomoxetine, which exhibits significant off-target SERT binding [3], directly reduces data variability and increases the reliability of receptor occupancy studies, making it an essential procurement for dedicated NET pharmacology labs.

Sensitive Pharmacological Probe for Investigating State-Dependent NET Plasticity

Research focused on the dynamic regulation of NET function—such as in studies of neuroendocrinology, stress response, or chronic antidepressant treatment—demands a probe with high sensitivity to detect subtle functional changes. Nisoxetine's ability to reveal statistically significant, castration-induced changes in in vivo norepinephrine levels, whereas the related compound tomoxetine could not [5], establishes it as the more sensitive and thus more valuable tool for these investigations. Procurement of nisoxetine for such studies mitigates the risk of false-negative findings and allows for a more nuanced interrogation of noradrenergic plasticity.

Essential Tool for Preclinical Research on Local Anesthetic Mechanisms

Research programs investigating novel local anesthetics or the role of sodium channels in pain pathways can utilize nisoxetine as a unique, dual-action tool. In addition to its primary NET inhibition, nisoxetine is a functional voltage-gated sodium channel blocker [6], with demonstrated local anesthetic potency four-fold greater than lidocaine and a longer duration of action [7]. This distinct pharmacological profile makes nisoxetine a valuable reference compound for studies seeking to dissect the interplay between monoaminergic signaling and peripheral sodium channel blockade in analgesia, a property not shared by other selective NET inhibitors.

Quote Request

Request a Quote for Nisoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.